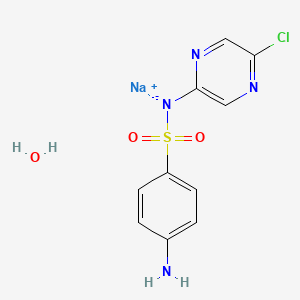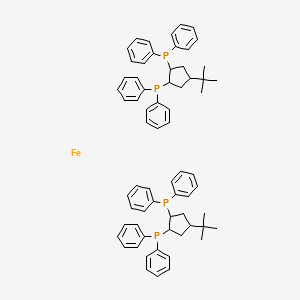
4,4''-Bis(t-butyl)-1,1'',2,2''-tetrakis(diphenylphosphino)ferrocene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’‘-Bis(t-butyl)-1,1’‘,2,2’'-tetrakis(diphenylphosphino)ferrocene is a complex organometallic compound that features a ferrocene core with four diphenylphosphino groups and two t-butyl groups. This compound is known for its unique structural properties and its ability to act as a ligand in various catalytic processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’‘-Bis(t-butyl)-1,1’‘,2,2’'-tetrakis(diphenylphosphino)ferrocene typically involves the reaction of ferrocene with diphenylphosphine and t-butyl chloride under specific conditions. The process generally requires a catalyst, such as palladium or nickel, to facilitate the formation of the phosphine-ferrocene complex. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize costs.
化学反应分析
Types of Reactions
4,4’‘-Bis(t-butyl)-1,1’‘,2,2’'-tetrakis(diphenylphosphino)ferrocene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of iron.
Reduction: It can be reduced to form lower oxidation states.
Substitution: The diphenylphosphino groups can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield iron(III) complexes, while substitution reactions can produce a variety of ferrocene derivatives with different ligands.
科学研究应用
4,4’‘-Bis(t-butyl)-1,1’‘,2,2’'-tetrakis(diphenylphosphino)ferrocene has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in catalytic processes, including hydrogenation, hydroformylation, and cross-coupling reactions.
Biology: The compound is studied for its potential use in bioinorganic chemistry, particularly in the design of metalloproteins and enzyme mimics.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent due to its unique structural properties.
Industry: It is used in the development of advanced materials, such as conductive polymers and nanomaterials, due to its electronic properties.
作用机制
The mechanism by which 4,4’‘-Bis(t-butyl)-1,1’‘,2,2’'-tetrakis(diphenylphosphino)ferrocene exerts its effects involves its ability to coordinate with metal centers and facilitate various catalytic processes. The diphenylphosphino groups act as electron donors, stabilizing the metal center and enhancing its reactivity. The t-butyl groups provide steric hindrance, which can influence the selectivity of the catalytic reactions.
相似化合物的比较
Similar Compounds
4,4’-Di-tert-butyl-2,2’-bipyridine: Another ligand with similar steric properties but different electronic characteristics.
4,4’-Di-tert-butylbiphenyl: A structurally similar compound with different functional groups.
Uniqueness
4,4’‘-Bis(t-butyl)-1,1’‘,2,2’'-tetrakis(diphenylphosphino)ferrocene is unique due to its combination of steric and electronic properties, which make it an effective ligand in a wide range of catalytic processes. Its ability to stabilize metal centers and influence reaction selectivity sets it apart from other similar compounds.
属性
分子式 |
C66H72FeP4 |
|---|---|
分子量 |
1045.0 g/mol |
IUPAC 名称 |
(4-tert-butyl-2-diphenylphosphanylcyclopentyl)-diphenylphosphane;iron |
InChI |
InChI=1S/2C33H36P2.Fe/c2*1-33(2,3)26-24-31(34(27-16-8-4-9-17-27)28-18-10-5-11-19-28)32(25-26)35(29-20-12-6-13-21-29)30-22-14-7-15-23-30;/h2*4-23,26,31-32H,24-25H2,1-3H3; |
InChI 键 |
ZJXDZHFTJVHWLP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1CC(C(C1)P(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5.CC(C)(C)C1CC(C(C1)P(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5.[Fe] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![azane;7-[8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid](/img/structure/B13399347.png)
![disodium;3,3-dimethyl-7-oxo-6-[(2-phenyl-2-sulfonatoacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13399353.png)
![17-(5,6-dimethylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13399372.png)
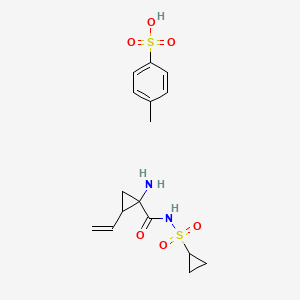
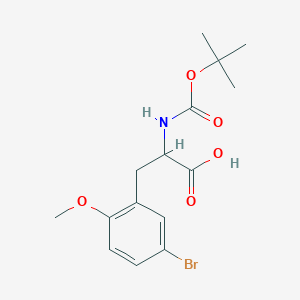




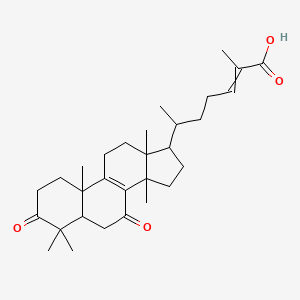
![ethyl 2-[[2,2-dimethyl-6-(phenylmethoxycarbonylamino)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]acetate](/img/structure/B13399410.png)
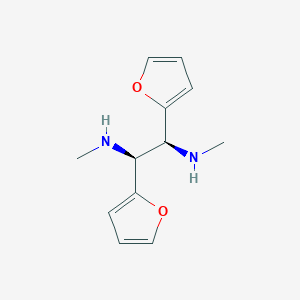
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]pentanoic acid](/img/structure/B13399429.png)
